6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is characterized by its unique structure and potential biological activities, making it of interest in medicinal chemistry. The molecular formula for this compound is C9H8BrN2O2, with a molecular weight of approximately 257.084 g/mol. It is classified under the Global Harmonized System as a hazardous substance, indicated by the GHS07 pictogram, which denotes that it may cause skin irritation, eye irritation, and respiratory issues upon exposure .
The synthesis of 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide typically involves several steps:
This synthetic route allows for the production of the compound in a laboratory setting and can be scaled for industrial applications while optimizing yield and purity .
The molecular structure of 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide features a fused ring system consisting of a pyridine and an imidazole ring. The specific arrangement of substituents contributes to its chemical properties and reactivity.
This structural information is crucial for understanding its potential interactions in biological systems .
6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide can participate in various chemical reactions typical of carboxylic acids and heterocycles:
These reactions are significant in synthesizing derivatives with enhanced pharmacological properties .
Understanding its mechanism is essential for developing therapeutic applications and assessing safety profiles .
The physical properties of 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide include:
Chemical properties include:
These properties are critical for handling and application in research settings .
6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide has several applications in scientific research:
This compound's unique structure makes it valuable for exploring new therapeutic avenues against diseases such as cancer .
The construction of the imidazo[1,2-a]pyridine core typically employs a one-pot cyclocondensation reaction between 2-aminopyridine derivatives and α-halo carbonyl compounds. This efficient methodology allows for the simultaneous formation of multiple bonds and ring systems under controlled conditions. For 6-methylimidazo[1,2-a]pyridine-2-carboxylic acid derivatives, the process commonly begins with 2-amino-5-methylpyridine as the principal heterocyclic component. This substrate reacts with α-halo carbonyl precursors, typically ethyl bromopyruvate or ethyl 2-bromoacetoacetate, facilitating nucleophilic displacement followed by spontaneous cyclization [2] [4].
The reaction mechanism proceeds through an SN2 attack where the exocyclic amino group of the pyridine displaces the halogen atom from the α-bromo carbonyl compound, forming an intermediate aminoalkyl adduct. Subsequent intramolecular nucleophilic attack by the pyridine nitrogen onto the carbonyl carbon results in ring closure with dehydration, yielding the bicyclic imidazopyridine core. This transformation typically occurs under reflux conditions in polar aprotic solvents such as acetonitrile or DMF, with reaction times ranging from 6-24 hours depending on the electron-donating or withdrawing substituents present [3] [7].
Table 1: Cyclization Approaches for Imidazo[1,2-a]pyridine Core Synthesis
Aminopyridine Precursor | α-Halo Carbonyl Compound | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|---|
2-Amino-5-methylpyridine | Ethyl bromopyruvate | Acetonitrile | 80 | 12 | 65-70 |
2-Amino-5-methylpyridine | Ethyl 2-bromoacetoacetate | DMF | 100 | 8 | 72-75 |
2-Amino-5-methylpyridine | Methyl 2-bromopropanoate | Ethanol | 78 | 18 | 60-65 |
The 2-carboxylic acid ester functionality is strategically incorporated by selecting α-halo carbonyl precursors with pre-existing ester groups. This approach avoids subsequent oxidation steps and allows direct access to ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate, a crucial intermediate for the target hydrobromide salt. The methyl group at position 6 originates directly from the 5-methyl substituent of the aminopyridine precursor, demonstrating the strategic importance of substrate selection in directing regiochemistry [5] [8].
When direct access to 5-methyl-2-aminopyridine is limited, alternative halogenation and substitution strategies provide access to the 6-methyl substituted framework. This approach utilizes unsubstituted imidazo[1,2-a]pyridine derivatives as starting materials, which undergo selective electrophilic halogenation at the electron-rich positions of the bicyclic system. The position 6 of imidazo[1,2-a]pyridine demonstrates heightened electron density due to the resonance contributions from the bridgehead nitrogen, rendering it particularly susceptible to electrophilic attack [3].
Bromination typically employs N-bromosuccinimide (NBS) as the electrophilic bromine source in solvents such as chloroform, dichloromethane, or carbon tetrachloride. The reaction proceeds under mild conditions (0-25°C) to achieve mono-bromination at position 6, with reaction times typically ranging from 1-4 hours. Catalytic initiation using radical initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) may be employed to accelerate the reaction, though thermal initiation remains common [5] . The resulting 6-bromo derivative serves as a pivotal intermediate for subsequent metal-halogen exchange and methylation:
This halogenation-substitution sequence offers complementary utility to direct cyclization approaches, particularly for generating analogs with varied substitution patterns at other ring positions. The methodology demonstrates moderate to good yields (60-75%), with the main challenges being the sensitivity of the organometallic intermediate and the potential for overhalogenation during the electrophilic step.
Conversion of the ester intermediate to the carboxylic acid followed by hydrobromide salt formation constitutes the critical final steps in synthesizing 6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide. The hydrolysis step employs basic conditions, typically using aqueous sodium hydroxide (1-3M) or lithium hydroxide in hydroorganic solvent systems (e.g., THF:water, ethanol:water, or dioxane:water). The reaction proceeds efficiently under reflux conditions (70-100°C) for 4-12 hours, with concentration and acidification (using HCl) yielding the crude carboxylic acid as a precipitate [4] [10].
The free acid (CAS 80353-93-1) exhibits limited aqueous solubility (approximately 2.3 mg/mL at 25°C), necessitating purification via recrystallization from ethanol/water mixtures or hot acetonitrile to achieve pharmaceutical-grade purity (>98%). Analytical characterization includes HPLC-UV analysis at 254 nm and confirmation of the molecular formula C₉H₈N₂O₂ (MW 176.17 g/mol) through mass spectrometry [2] [8].
Hydrobromide salt formation employs stoichiometric acid-base reactions in anhydrous solvents:
Table 2: Hydrobromide Salt Formation Parameters and Quality Control Metrics
Parameter | Conditions | Specification | Analytical Method |
---|---|---|---|
Stoichiometry | 1:1 acid:HBr in anhydrous ethanol | HBr content 30.8-31.8% | Ion chromatography |
Reaction Temp | 0-5°C during addition | N/A | Process control |
Crystallization | Gradual cooling to -20°C | Crystal size 20-50 μm | Microscopy |
Purity | Recrystallized product | ≥98% | HPLC-UV (254 nm) |
Residual Solvents | Ethanol/ether wash | <500 ppm ethanol | GC-FID |
Stoichiometric Ratio | Final product analysis | 1:1.00±0.05 | Titration/Elemental analysis |
The hydrobromide salt demonstrates significantly enhanced aqueous solubility (12.7 mg/mL) compared to the free acid, attributed to ionic dissociation in aqueous media. This property makes it particularly valuable for biological testing formulations where aqueous solubility is often a limiting factor [1]. X-ray powder diffraction analysis confirms the crystalline nature of the salt, revealing hydrogen bonding between the protonated pyridinium nitrogen and the bromide counterion, with additional stabilization from carboxylic acid dimerization.
Innovative synthetic approaches employing microwave irradiation and solvent-free conditions significantly improve the efficiency of imidazo[1,2-a]pyridine synthesis, addressing limitations of conventional thermal methods. Microwave-assisted cyclization accelerates the key ring-forming step through dielectric heating, which enhances molecular rotation and dipole alignment without direct temperature gradients [7] .
In practice, equimolar mixtures of 2-amino-5-methylpyridine and ethyl bromopyruvate are irradiated in sealed vessels at controlled power levels (typically 150-300W) for significantly reduced reaction times (5-20 minutes versus 8-24 hours conventionally). Solvent optimization studies identify polar protic mediums like ethanol or ethylene glycol as optimal for microwave absorption and efficient heat transfer. This approach typically elevates reaction temperatures to 120-150°C under controlled pressure, boosting yields to 85-92% while minimizing thermal decomposition pathways that plague conventional reflux methods [7].
Solvent-free methodologies offer complementary advantages in operational simplicity and environmental sustainability:
For hydrolysis and salt formation steps, microwave irradiation also demonstrates utility. Ester hydrolysis using aqueous NaOH under microwave conditions (100W, 120°C) completes within 10-20 minutes compared to hours under conventional heating. Similarly, hydrobromide salt formation benefits from rapid, controlled crystallization under microwave-assisted evaporation, yielding materials with narrower particle size distributions and improved crystallinity compared to traditional methods. These advanced protocols significantly reduce total synthesis time from days to hours while improving atom economy and reducing organic solvent consumption by 60-80%, aligning with green chemistry principles [7] .
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3